![molecular formula C20H19NO5 B2673564 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide CAS No. 1396892-14-0](/img/structure/B2673564.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide, due to its structural complexity, may find relevance in the synthesis and polymerization studies aimed at creating novel polymeric materials with potential applications in drug delivery systems, biomaterials, and responsive materials. For instance, the synthesis of novel acrylate monomers derived from kojic acid, exhibiting antimicrobial activities, showcases the potential of incorporating specific functional groups to impart desired properties to polymers (Saraei et al., 2016). Similarly, studies on the polymerization of acrylamides containing amino acid moieties via reversible addition−fragmentation chain transfer (RAFT) polymerization hint at the versatility of acrylamide derivatives in creating polymers with controlled molecular weights and structures (Mori et al., 2005).
Biomedical Applications
The exploration of acrylamide derivatives in the development of biodegradable hydrogels for drug delivery emphasizes the biomedical significance of such compounds. These hydrogels, developed through the polymerization of acrylamide and acrylic acid, demonstrate the potential of acrylamide derivatives in creating novel materials for controlled drug release and tissue engineering applications (Elvira et al., 2002).
Photopolymerization Initiatives
The initiation of photopolymerization by O-acyloximes, where acrylamide derivatives serve as monomers, highlights another avenue of research focusing on the development of light-responsive materials. These materials could have applications in coatings, adhesives, and as components in optical devices, exploiting the specific reactivity of acrylamide derivatives under light exposure (Delzenne et al., 1970).
Molecular Docking and Biological Evaluation
Further extending the utility of acrylamide derivatives, their involvement in molecular docking studies for the identification of potential antibacterial and antioxidant properties opens new research directions. These studies can lead to the discovery of novel therapeutic agents, highlighting the chemical versatility and biological relevance of acrylamide derivatives (Sambrajyam et al., 2022).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(8-6-14-5-7-17-18(11-14)26-13-25-17)21-12-20(23)9-10-24-16-4-2-1-3-15(16)20/h1-8,11,23H,9-10,12-13H2,(H,21,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSAZIPCAIRIA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)

![N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2673485.png)

![2-[1-(2-methoxyphenoxy)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2673488.png)
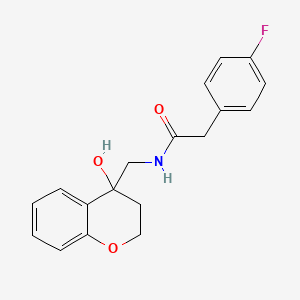
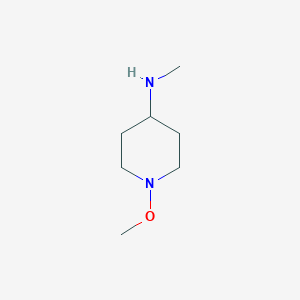
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2673495.png)
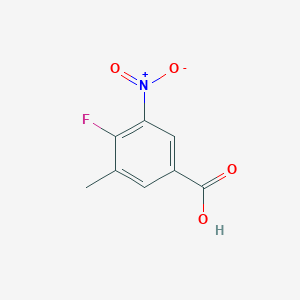
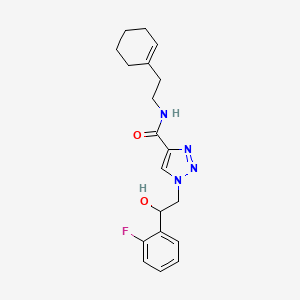
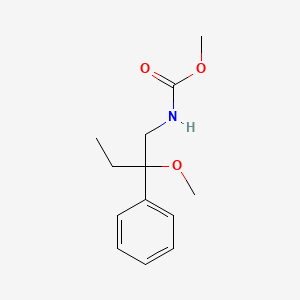
![N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2673501.png)
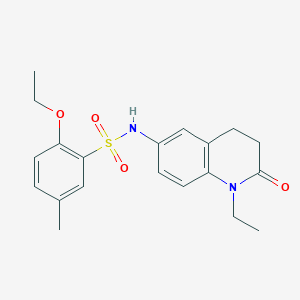
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2673503.png)
